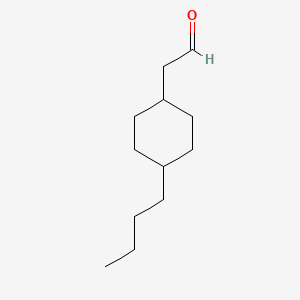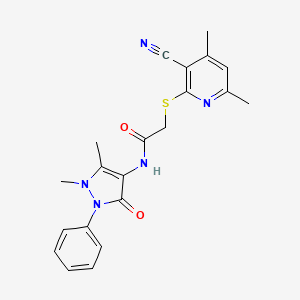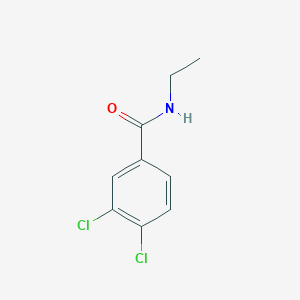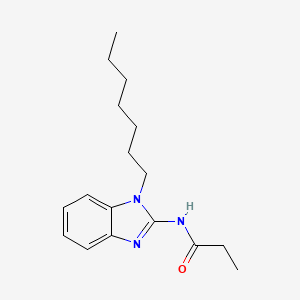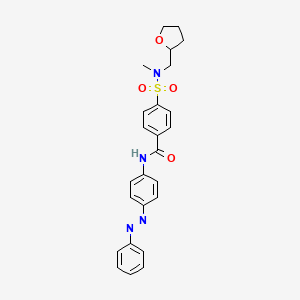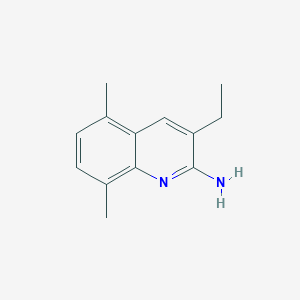
2-Amino-5,8-dimethyl-3-ethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,8-dimethyl-3-ethylquinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, characterized by the presence of amino, methyl, and ethyl groups attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,8-dimethyl-3-ethylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization can yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,8-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-Amino-5,8-dimethyl-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5,8-dimethyl-3-ethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoline: Lacks the methyl and ethyl substituents.
5,8-Dimethylquinoline: Lacks the amino and ethyl groups.
3-Ethylquinoline: Lacks the amino and methyl groups.
Uniqueness
2-Amino-5,8-dimethyl-3-ethylquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
948292-52-2 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-ethyl-5,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |
Clé InChI |
WIMUHDIGJYNCIF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC(=C2N=C1N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
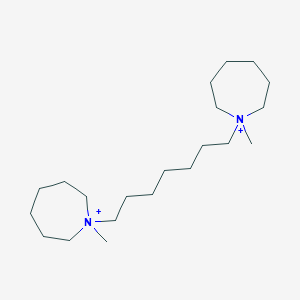

![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
